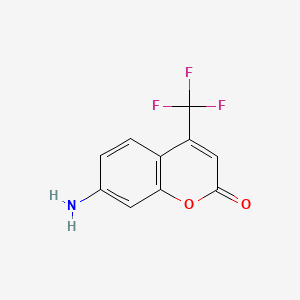

7-Amino-4-(trifluoromethyl)coumarin

Description

structure in first source

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-amino-4-(trifluoromethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)7-4-9(15)16-8-3-5(14)1-2-6(7)8/h1-4H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNOVHJXQSHGRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)OC(=O)C=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068862 | |

| Record name | 2H-1-Benzopyran-2-one, 7-amino-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS] | |

| Record name | 7-Amino-4-trifluoromethylcoumarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

53518-15-3 | |

| Record name | 7-Amino-4-(trifluoromethyl)coumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53518-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Amino-4-trifluoromethylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053518153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin 151 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 7-amino-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 7-amino-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-amino-4-(trifluoromethyl)-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-Amino-4-(trifluoromethyl)coumarin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5QQ8K4F5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

7-Amino-4-(trifluoromethyl)coumarin: A Technical Guide for Researchers

CAS Number: 53518-15-3

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on 7-Amino-4-(trifluoromethyl)coumarin (AFC). AFC is a key fluorescent marker utilized in the sensitive detection of proteolytic enzymes.[1][2][3] This guide details its chemical properties, synthesis, and applications, with a focus on its use in fluorometric assays.

Core Properties and Data

This compound, also known as Coumarin 151, is a crystalline compound recognized for its fluorescent properties.[4][5] It serves as a foundational component in the synthesis of fluorogenic substrates for various enzymes.[6]

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 53518-15-3 | [1][2][3][7] |

| Molecular Formula | C₁₀H₆F₃NO₂ | [1][3][8] |

| Molecular Weight | 229.15 g/mol | [1][3] |

| Appearance | Yellow crystals or powder | [6] |

| Melting Point | 218.0-227.0 °C | [6] |

| Excitation Wavelength | ~376-400 nm | [2][9] |

| Emission Wavelength | ~482-500 nm | [5][9] |

| Solubility | Soluble in DMSO (25 mg/ml), DMF (25 mg/ml), and Methanol (25 mg/ml). Insoluble in water. | [6] |

Synthesis

The primary method for synthesizing this compound is the von Pechmann reaction.[1] This reaction involves the condensation of 3-aminophenol (B1664112) with a β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, in the presence of a condensing agent.

A general representation of the synthesis is as follows:

Caption: General workflow for the synthesis of this compound via the von Pechmann reaction.

During the synthesis, byproducts such as 7-hydroxy-4-(trifluoromethyl)-2-quinolone and 2-ethoxy-7-hydroxy-4-(trifluoromethyl)quinoline can be formed and may require purification steps to isolate the desired product.[1]

Applications in Research and Drug Development

The principal application of this compound is in the development of fluorogenic substrates for the detection of proteolytic enzymes.[1][2][3] This is particularly valuable in drug discovery for screening enzyme inhibitors and in diagnostics to measure enzyme activity in biological fluids.[1]

Principle of Fluorogenic Protease Assays

The 7-amino group of AFC is conjugated to a peptide sequence that is a specific substrate for the protease of interest. This conjugation quenches the fluorescence of the AFC molecule. Upon enzymatic cleavage of the peptide, the free this compound is released, resulting in a significant increase in fluorescence that can be measured. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making these assays highly sensitive.

A prominent example is the use of N-acetyl-asp-glu-val-asp-7-Amino-4-(trifluoromethyl)coumarin (Ac-DEVD-AFC) to measure caspase activity, a key event in apoptosis.[2] Similarly, Gly-Phe-AFC is a cell-permeant substrate used to determine the number of live cells in cytotoxicity assays.[10]

Caption: Workflow of a fluorogenic protease assay using a peptide-AFC substrate.

Experimental Protocols

General Protocol for a Caspase-3 Activity Assay using a Fluorogenic AFC Substrate

This protocol provides a general framework for measuring caspase-3 activity in cell lysates using a specific peptide-AFC substrate like Ac-DEVD-AFC.

Materials:

-

Cell lysate containing active caspases.

-

Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5).

-

Ac-DEVD-AFC substrate solution (typically 10-50 µM final concentration).

-

96-well microplate (black, for fluorescence measurements).

-

Microplate reader with fluorescence detection capabilities.

Procedure:

-

Prepare Cell Lysates: Lyse cells using a suitable lysis buffer and quantify the protein concentration.

-

Set up the Assay: In a 96-well plate, add the cell lysate to the assay buffer. Include appropriate controls such as a buffer-only control and a control with a caspase inhibitor.

-

Initiate the Reaction: Add the Ac-DEVD-AFC substrate to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure Fluorescence: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of around 490 nm.

-

Data Analysis: The amount of liberated AFC is proportional to the caspase-3 activity in the sample. The fluorescence signal can be converted to the amount of cleaved substrate using a standard curve prepared with free AFC.

Preparation of an AFC Standard Curve

A standard curve is essential for quantifying the amount of cleaved substrate in an enzyme assay.

Materials:

-

This compound (AFC) powder.

-

DMSO for initial stock solution.

-

Assay buffer.

Procedure:

-

Prepare AFC Stock Solution: Dissolve a known amount of AFC powder in DMSO to prepare a concentrated stock solution (e.g., 10 mM).

-

Prepare Dilution Series: Create a series of dilutions of the AFC stock solution in the assay buffer to generate a range of known AFC concentrations.

-

Measure Fluorescence: Add the AFC standards to a 96-well plate and measure the fluorescence as described in the assay protocol.

-

Plot Standard Curve: Plot the fluorescence intensity versus the corresponding AFC concentration to generate a standard curve. This curve can then be used to determine the concentration of AFC produced in the enzymatic reactions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. This compound | Coumarin 151 | Trifluoromethyls | Ambeed.com [ambeed.com]

- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 7. Synthesis and chemistry of this compound and its amino acid and peptide derivatives (Journal Article) | OSTI.GOV [osti.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Spectrum [AFC (7-Amino-4-trifluoromethylcoumarin)] | AAT Bioquest [aatbio.com]

- 10. mpbio.com [mpbio.com]

7-Amino-4-(trifluoromethyl)coumarin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 7-Amino-4-(trifluoromethyl)coumarin (AFC), a key fluorescent probe in biomedical research and drug discovery. This document details its core chemical characteristics, provides experimental protocols for its synthesis and use, and visualizes key experimental workflows.

Core Chemical Properties

This compound, also known as Coumarin 151, is a synthetic aromatic compound widely utilized as a fluorescent marker.[1] Its trifluoromethyl group at the 4-position distinguishes it from its counterpart, 7-amino-4-methylcoumarin (B1665955) (AMC), offering altered spectral properties and increased stability in certain applications.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆F₃NO₂ | [2] |

| Molecular Weight | 229.16 g/mol | [2] |

| Melting Point | 221-222 °C | |

| Appearance | Yellow powder/crystals | [1] |

| Solubility | Soluble in DMSO, DMF, and methanol. Insoluble in water. | [3] |

| pKa (strongest basic) | ~3.37 (estimated based on 7-amino-4-methylcoumarin) | [4] |

| Excitation Maximum (λex) | ~376-400 nm | [5][6] |

| Emission Maximum (λem) | ~482-490 nm | [5][6] |

Experimental Protocols

Synthesis of this compound via Pechmann Condensation

The Pechmann condensation is a widely used method for the synthesis of coumarins.[7] This protocol is a generalized procedure and may require optimization.

Materials:

-

m-Aminophenol

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Acid catalyst (e.g., concentrated Sulfuric Acid, Amberlyst-15, or other solid acid catalyst)

-

Ethanol

-

Ice bath

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, combine m-aminophenol and a molar equivalent of ethyl 4,4,4-trifluoroacetoacetate.

-

Slowly add the acid catalyst to the reaction mixture while cooling in an ice bath and stirring. The amount and type of catalyst will influence the reaction rate and yield.

-

After the initial exothermic reaction subsides, attach a reflux condenser and heat the mixture. The reaction temperature and time will depend on the chosen catalyst and should be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the precipitate by filtration and wash thoroughly with cold water to remove any remaining acid.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to yield purified this compound.

Fluorometric Protease Activity Assay

This protocol outlines a general procedure for measuring the activity of a protease using a this compound-based substrate.

Materials:

-

Purified protease of interest

-

AFC-conjugated peptide substrate specific for the protease

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing appropriate cofactors and salts for the specific enzyme)

-

This compound (for standard curve)

-

DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the AFC-conjugated peptide substrate in DMSO. Further dilute to the desired working concentration in Assay Buffer. The optimal substrate concentration should be determined empirically and is typically around the Kₘ value for the enzyme.

-

Prepare a standard curve of free AFC. Dissolve this compound in DMSO to create a high-concentration stock solution. Perform serial dilutions in Assay Buffer to generate a range of concentrations for the standard curve.

-

Set up the assay plate:

-

Add the AFC standards to designated wells in triplicate.

-

In separate wells, add the enzyme solution diluted in Assay Buffer. Include a "no-enzyme" control containing only Assay Buffer.

-

To initiate the enzymatic reaction, add the AFC-conjugated substrate solution to the wells containing the enzyme and the "no-enzyme" control.

-

-

Incubate the plate at the optimal temperature for the enzyme, protected from light.

-

Measure the fluorescence intensity at appropriate time intervals using a fluorescence microplate reader with excitation set to ~380-400 nm and emission to ~480-500 nm.

-

Data Analysis:

-

Subtract the background fluorescence (from the "no-enzyme" control) from all readings.

-

Plot the fluorescence of the AFC standards against their concentrations to generate a standard curve.

-

Convert the fluorescence readings from the enzyme reactions to the concentration of released AFC using the standard curve.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve (product concentration vs. time). The enzyme activity is proportional to V₀.

-

Visualizations

Logical Workflow for Protease Assay

Caption: Workflow for a fluorometric protease assay using an AFC-based substrate.

Signaling Pathway of AFC-based Protease Detection

References

- 1. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 2. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 4. Human Metabolome Database: Showing metabocard for 7-Amino-4-methylcoumarin (HMDB0247230) [hmdb.ca]

- 5. medchemexpress.com [medchemexpress.com]

- 6. enzymedevelopment.com [enzymedevelopment.com]

- 7. benchchem.com [benchchem.com]

Unveiling the Spectral Secrets of 7-Amino-4-(trifluoromethyl)coumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core spectral properties of 7-Amino-4-(trifluoromethyl)coumarin (AFC), a versatile fluorophore widely utilized in biological and pharmaceutical research. Also known as Coumarin 151, this compound serves as a crucial fluorescent marker, particularly in the development of substrates for detecting proteolytic enzyme activity. Its unique spectral characteristics, including its sensitivity to the local environment, make it an invaluable tool for researchers. This guide provides a comprehensive overview of its photophysical properties, detailed experimental protocols, and logical workflows for its application.

Core Spectral Properties of this compound

This compound is a blue-emitting fluorophore whose spectral properties are notably influenced by the polarity of its solvent environment, a phenomenon known as solvatochromism. The trifluoromethyl group at the 4-position enhances the compound's photostability and influences its spectral characteristics.

Solvatochromic Effects: A Shift in Color with Solvent Polarity

The absorption and emission spectra of this compound exhibit a significant red-shift (a shift to longer wavelengths) as the polarity of the solvent increases. This is attributed to the larger dipole moment of the molecule in the excited state compared to the ground state. Polar solvents stabilize the more polar excited state, thus lowering its energy and resulting in the emission of lower-energy (longer wavelength) light.[1] In nonpolar solvents, the absorption and fluorescence maxima are blue-shifted, and the Stokes shift is unusually low.[1]

Quantitative Spectral Data

The following tables summarize the key spectral properties of this compound in various solvents. These values are essential for designing and interpreting fluorescence-based assays.

Table 1: Absorption and Emission Maxima of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) |

| Cyclohexane | 2.02 | ~350 | ~415 | ~65 |

| Dioxane | 2.21 | ~362 | ~440 | ~78 |

| Ethyl Acetate | 6.02 | ~370 | ~460 | ~90 |

| Tetrahydrofuran (THF) | 7.58 | ~373 | ~465 | ~92 |

| Dichloromethane | 8.93 | ~380 | ~475 | ~95 |

| Ethanol | 24.55 | 384 | ~480 | 96 |

| Acetonitrile | 37.5 | ~378 | ~478 | ~100 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | ~385 | ~490 | ~105 |

| Water | 80.1 | ~380 | ~500 | ~120 |

Note: The exact spectral maxima can vary slightly depending on the specific experimental conditions and instrumentation. One source reports an excitation peak at 376 nm and an emission peak at 482 nm.[2] Another indicates excitation and emission wavelengths of 400 and 490 nm, respectively, at neutral pH.[3]

Table 2: Fluorescence Quantum Yield and Lifetime of this compound in Various Solvents

| Solvent | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |

| Cyclohexane | ~0.03 | ~0.5 |

| Dioxane | ~0.20 | ~2.0 |

| Ethyl Acetate | ~0.45 | ~4.0 |

| Tetrahydrofuran (THF) | ~0.50 | ~4.5 |

| Dichloromethane | ~0.60 | ~5.0 |

| Ethanol | 0.53 | ~5.2 |

| Acetonitrile | ~0.70 | ~5.4 |

| Dimethyl Sulfoxide (DMSO) | ~0.65 | ~5.1 |

| Water | ~0.10 | ~1.5 |

Note: Quantum yields and lifetimes are highly sensitive to the purity of the solvent and the presence of quenchers. The values presented are approximate and compiled from various sources for comparative purposes. In nonpolar solvents, the fluorescence quantum yields are exceptionally lower.[1]

pH Sensitivity

While 7-aminocoumarin (B16596) derivatives are known to exhibit pH-dependent fluorescence, specific pKa values for this compound are not extensively reported in the available literature. However, it is established that the compound is fluorescent at neutral pH values.[3] The amino group at the 7-position is susceptible to protonation in acidic conditions, which can alter the electronic structure of the molecule and consequently its fluorescence properties. Generally, protonation of the amino group in similar coumarins leads to a blue-shift in the emission spectrum.

Experimental Protocols

Accurate and reproducible measurement of spectral properties is paramount in research. Below are detailed methodologies for key experiments involving this compound.

Measurement of Spectral Properties (Absorption, Emission, and Quantum Yield)

Objective: To determine the absorption and emission spectra, and the fluorescence quantum yield of this compound in a specific solvent.

Materials:

-

This compound (high purity)

-

Spectroscopic grade solvents

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

A fluorescence standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ for emission in the blue region).

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in the chosen solvent (e.g., 1 mM in DMSO).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution in the solvent of interest. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorption Measurement:

-

Record the absorption spectrum of each dilution using the UV-Vis spectrophotometer.

-

Identify the wavelength of maximum absorption (λ_abs).

-

-

Emission Measurement:

-

Set the excitation wavelength of the fluorometer to the λ_abs determined in the previous step.

-

Record the fluorescence emission spectrum for each dilution.

-

Identify the wavelength of maximum emission (λ_em).

-

-

Quantum Yield Determination (Comparative Method):

-

Prepare a solution of the fluorescence standard in the same solvent with a similar absorbance at the excitation wavelength as the sample solutions.

-

Record the fluorescence emission spectrum of the standard under the same experimental conditions (e.g., excitation wavelength, slit widths).

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

The quantum yield (Φ_f) of the sample can be calculated using the following equation:

Φ_f(sample) = Φ_f(standard) * [I(sample) / I(standard)] * [A(standard) / A(sample)] * [n(sample)² / n(standard)²]

Where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Caspase-3 Activity Assay using a Fluorogenic Substrate

Objective: To measure the activity of caspase-3 in a cell lysate using the fluorogenic substrate N-acetyl-Asp-Glu-Val-Asp-7-amino-4-(trifluoromethyl)coumarin (Ac-DEVD-AFC).

Principle: In this assay, the non-fluorescent substrate Ac-DEVD-AFC is cleaved by active caspase-3 at the aspartate residue, releasing the highly fluorescent this compound (AFC). The rate of AFC production is directly proportional to the caspase-3 activity.

Materials:

-

Cell lysate containing active caspase-3

-

Ac-DEVD-AFC substrate (e.g., 10 mM stock in DMSO)

-

Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

-

96-well black microplate

-

Fluorescence microplate reader

Methodology:

-

Prepare the Reaction Mixture: In each well of the microplate, add the desired amount of cell lysate.

-

Initiate the Reaction: Add the Ac-DEVD-AFC substrate to each well to a final concentration of 50 µM.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours) using a fluorescence microplate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each sample.

-

The initial rate of the reaction (the slope of the linear portion of the curve) is proportional to the caspase-3 activity.

-

A standard curve can be generated using known concentrations of purified active caspase-3 to quantify the enzyme activity in the cell lysate.

-

Visualizing Workflows and Pathways

Diagrams are powerful tools for understanding complex processes. The following sections provide visual representations of the experimental workflow for a caspase activity assay and a conceptual signaling pathway involving caspase activation.

Caspase Activity Assay Workflow

References

7-Amino-4-(trifluoromethyl)coumarin (AFC): A Technical Guide to Fluorescence Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fluorescence quantum yield and related photophysical properties of 7-Amino-4-(trifluoromethyl)coumarin (AFC), a widely used blue-emitting fluorophore. AFC, also known as Coumarin 151, is a crucial tool in various biochemical assays, particularly as a reporter for enzyme activity in drug discovery and diagnostics. Understanding its core photophysical parameters is essential for accurate data interpretation and robust assay design.

Core Photophysical Properties of AFC

The efficiency of AFC's fluorescence is highly dependent on its chemical environment, particularly solvent polarity. The data presented below are for AFC in ethanol, a common solvent for spectroscopic studies.

| Photophysical Parameter | Value | Solvent |

| Fluorescence Quantum Yield (Φ) | 0.53 | Ethanol |

| Molar Extinction Coefficient (ε) | 17,000 M⁻¹cm⁻¹ | Ethanol |

| Absorption Maximum (λ_abs) | 384 nm | Ethanol |

| Emission Maximum (λ_em) | ~470-490 nm | Ethanol |

| Fluorescence Lifetime (τ) | Solvent-dependent; single-exponential decay in polar solvents[1] | Ethanol |

Table 1: Key photophysical parameters for this compound (AFC) in ethanol. Data sourced from PhotochemCAD.[2]

Principle of AFC in Enzyme Assays

AFC is frequently employed in a quenched state, where it is covalently linked to a substrate peptide for a specific enzyme, such as a caspase or protease. In this conjugated form, the molecule is non-fluorescent. Enzymatic cleavage of the substrate releases the free AFC molecule, resulting in a quantifiable increase in fluorescence. This "turn-on" mechanism provides a direct measure of enzyme activity.

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The most common method for determining the fluorescence quantum yield of a compound is the comparative method. This involves comparing the fluorescence properties of the test sample (AFC) to a well-characterized fluorescence standard with a known quantum yield (Φ_std). For AFC, a suitable standard is Quinine Sulfate in 0.1 M H₂SO₄ (Φ_std ≈ 0.55-0.60).

1. Materials and Instruments:

-

This compound (AFC)

-

Fluorescence Standard (e.g., Quinine Sulfate)

-

Spectroscopic grade solvents (e.g., Ethanol, 0.1 M H₂SO₄)

-

Calibrated UV-Vis Spectrophotometer

-

Calibrated Spectrofluorometer with spectral correction capabilities

-

1 cm path length quartz cuvettes

2. Preparation of Solutions:

-

Prepare a stock solution of AFC in ethanol.

-

Prepare a stock solution of the fluorescence standard (e.g., Quinine Sulfate) in its appropriate solvent (0.1 M H₂SO₄).

-

From the stock solutions, prepare a series of dilutions for both the AFC and the standard. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the chosen excitation wavelength to minimize inner filter effects.

3. Spectroscopic Measurements:

-

Absorbance: For each dilution of both the AFC and the standard, measure the full absorbance spectrum using the UV-Vis spectrophotometer. Record the absorbance value at the excitation wavelength (e.g., 350 nm for Quinine Sulfate, ~384 nm for AFC).

-

Fluorescence: For each dilution, measure the corrected fluorescence emission spectrum using the spectrofluorometer. Ensure the excitation wavelength and all instrument settings (e.g., slit widths) are kept identical for both the sample and standard measurements.

4. Data Analysis and Calculation:

-

Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.

-

Plot Data: For both the AFC and the standard, create a plot of integrated fluorescence intensity versus absorbance at the excitation wavelength.

-

Determine Gradients: Perform a linear regression on both data sets. The slope of the resulting line is the gradient (Grad).

-

Calculate Quantum Yield: Use the following equation to calculate the quantum yield of AFC (Φ_x):

Φ_x = Φ_std * (Grad_x / Grad_std) * (η_x² / η_std²)

Where:

-

Φ_x and Φ_std are the quantum yields of the sample and standard.

-

Grad_x and Grad_std are the gradients from the plots of integrated intensity vs. absorbance.

-

η_x and η_std are the refractive indices of the solvents used for the sample and standard, respectively. (If the same solvent is used, this term cancels out).

-

References

Technical Guide: Solubility and Application of 7-Amino-4-(trifluoromethyl)coumarin in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 7-Amino-4-(trifluoromethyl)coumarin (AFC) in dimethyl sulfoxide (B87167) (DMSO), a critical parameter for its use in various biological assays. Additionally, it details experimental protocols for its application in caspase activation assays, a common method for studying apoptosis.

Core Topic: Solubility in DMSO

This compound is a fluorescent compound widely used as a reporter molecule in enzyme activity assays.[1][2] Its utility is often dependent on its solubility in appropriate solvents, with DMSO being a common choice for creating stock solutions.

Quantitative Solubility Data

The solubility of this compound in DMSO has been reported by several suppliers. It is important to note that factors such as the purity of the compound, the water content of the DMSO, and the dissolution method (e.g., use of ultrasonication) can influence the final achievable concentration.[3]

| Supplier/Source | Reported Solubility in DMSO | Molar Concentration (approx.) | Notes |

| Thermo Scientific Chemicals | 25 mg/mL | 109 mM | Soluble in dimethyl sulfoxide.[4] |

| MedchemExpress | 100 mg/mL | 436 mM | Recommends the use of ultrasonic treatment and newly opened (hygroscopic) DMSO for best results.[3] |

Note: The molecular weight of this compound is 229.16 g/mol .

Experimental Protocols

Preparation of a Saturated DMSO Stock Solution

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Sonicator

-

Microcentrifuge tubes or amber vials

Procedure:

-

Weighing: Accurately weigh the desired amount of solid this compound.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 25 mg/mL or 100 mg/mL).

-

Agitation: Vortex the mixture vigorously to aid dissolution.

-

Sonication: If the compound does not fully dissolve, sonicate the solution in a water bath until it becomes clear. This is often necessary to reach higher concentrations.[3]

-

Storage: Store the resulting stock solution at -20°C, protected from light. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Application in Caspase Activation Assays

A primary application of this compound is in the detection of caspase activity, a key event in apoptosis. In these assays, AFC is conjugated to a peptide substrate, such as Ac-DEVD-AFC for caspase-3. Cleavage of this substrate by the active caspase releases the highly fluorescent AFC molecule.[2][5]

Experimental Workflow: Caspase-3 Activity Assay

The following diagram illustrates a typical workflow for a cell-based caspase-3 activity assay using a fluorogenic substrate that releases this compound.

References

The Photostability of 7-Amino-4-(trifluoromethyl)coumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-4-(trifluoromethyl)coumarin (AFC-7), also known as Coumarin 151, is a widely utilized fluorescent marker in various biological and pharmaceutical applications.[1] Its utility stems from its favorable spectral properties, including strong absorption and emission in the blue region of the spectrum, making it a valuable tool for the sensitive detection of proteinases and as a substrate in enzyme activity assays.[1] However, the photostability of a fluorophore—its resistance to photochemical degradation upon exposure to light—is a critical parameter that dictates its suitability for applications requiring prolonged or intense illumination, such as high-resolution microscopy and quantitative fluorescence-based assays. This technical guide provides an in-depth overview of the photostability of AFC-7, including factors that influence its degradation, experimental protocols for its assessment, and a summary of available data.

Factors Influencing the Photostability of this compound

Solvent Polarity

The photophysical properties of AFC-7 are highly sensitive to the polarity of its environment.[2][3] In nonpolar solvents, the fluorescence quantum yield of AFC-7 is exceptionally low, which is attributed to a very fast nonradiative deactivation of its excited state.[2] While this does not directly quantify photostability, a rapid nonradiative decay pathway can sometimes compete with photodegradation pathways. Studies on the closely related 7-amino-4-methylcoumarin (B1665955) (Coumarin 120) have shown that the dye degrades faster in solvents of low polarity.[4] This suggests that the stability of AFC-7 is likely enhanced in polar solvents. The proposed explanation for this phenomenon in aminocoumarins involves the relaxation of the excited state to a twisted, non-emissive conformation, particularly in polar environments, which may offer a pathway for de-excitation that competes with chemical degradation.

Presence of Oxygen

The presence of molecular oxygen is a critical factor in the photodegradation of many fluorescent dyes, including coumarins. For 7-amino-4-methylcoumarin, the presence of oxygen has been shown to accelerate photodegradation, leading to the formation of fluorescent products.[4] In the absence of oxygen (e.g., in vacuum-degassed systems), the dye degrades via the formation of non-fluorescent products.[4] This suggests that photooxidation is a likely degradation pathway for AFC-7. Therefore, for applications requiring high photostability, deoxygenation of the sample or the use of antifade reagents containing oxygen scavengers is recommended.

Quantitative Data on Photophysical Properties

While a specific photodegradation quantum yield for AFC-7 is not available, the following table summarizes its key photophysical properties, which are relevant to its use as a fluorophore.

| Property | Value | Solvent | Reference |

| Absorption Maximum (λabs) | 384 nm | Ethanol | [5] |

| Molar Extinction Coefficient (ε) | 17,000 M-1cm-1 | Ethanol | [5] |

| Emission Maximum (λem) | 490 nm | Neutral pH | [1] |

| Fluorescence Quantum Yield (Φf) | 0.53 | Ethanol | [5] |

Experimental Protocol for Determining Photostability

The following is a generalized experimental protocol for determining the photostability of AFC-7. This protocol can be adapted to specific experimental conditions.

Objective

To quantify the rate of photodegradation (photobleaching) of this compound under specific illumination conditions.

Materials

-

This compound (AFC-7)

-

Spectroscopy-grade solvent (e.g., ethanol, phosphate-buffered saline)

-

Quartz cuvettes

-

Light source with a defined wavelength and intensity (e.g., laser, filtered lamp)

-

Spectrofluorometer or a microscope equipped with a sensitive detector

-

Actinometer (optional, for determining absolute light intensity)

Procedure

-

Sample Preparation: Prepare a stock solution of AFC-7 in the chosen solvent at a known concentration. From the stock solution, prepare a working solution in a quartz cuvette. The concentration should be adjusted to have an absorbance at the excitation wavelength that is typically below 0.1 to avoid inner filter effects.

-

Initial Measurement: Record the initial fluorescence intensity (F0) of the sample using the spectrofluorometer or microscope. The excitation wavelength should be set to the absorption maximum of AFC-7 (around 384 nm in ethanol), and the emission should be monitored at its maximum (around 490 nm).

-

Photobleaching: Continuously illuminate the sample with the light source. The intensity and wavelength of the light should be kept constant throughout the experiment.

-

Time-course Measurement: Record the fluorescence intensity (Ft) at regular time intervals during illumination.

-

Data Analysis:

-

Plot the normalized fluorescence intensity (Ft/F0) as a function of irradiation time.

-

Fit the decay curve to an appropriate kinetic model (e.g., single or multi-exponential decay) to determine the photobleaching rate constant(s).

-

The photobleaching quantum yield (Φb) can be calculated if the photon flux of the light source is known (determined using actinometry).

-

Visualizations

Experimental Workflow for Photostability Measurement

Caption: A flowchart illustrating the key steps in determining the photostability of AFC-7.

Factors Influencing AFC-7 Photostability

Caption: A diagram showing the primary factors that can affect the photostability of AFC-7.

Conclusion

The photostability of this compound is a crucial consideration for its application in fluorescence-based techniques. While a definitive photodegradation quantum yield has not been established, the available evidence strongly suggests that its stability is enhanced in polar solvents and significantly compromised by the presence of oxygen. For applications demanding high photostability, it is imperative to optimize the experimental conditions, such as the choice of solvent and the removal of oxygen, and to minimize the intensity and duration of light exposure. The provided experimental protocol offers a framework for researchers to quantitatively assess the photostability of AFC-7 under their specific experimental conditions, thereby ensuring the reliability and accuracy of their results.

References

The Core Principles of AFC-Based Fluorescence Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles, experimental protocols, and data analysis techniques for 7-amino-4-trifluoromethylcoumarin (AFC)-based fluorescence assays. AFC-based assays are a cornerstone in biochemical and cellular research, particularly for the sensitive detection of protease activity. Their high sensitivity, amenability to high-throughput screening, and straightforward methodology make them an invaluable tool in academic research and drug discovery.

Fundamental Principles of AFC-Based Fluorescence Assays

AFC-based assays rely on the fluorogenic properties of 7-amino-4-trifluoromethylcoumarin. The core principle involves the enzymatic cleavage of a substrate that has been covalently linked to AFC. In its conjugated form, the fluorescence of AFC is quenched. Upon enzymatic cleavage of the substrate, free AFC is released, resulting in a significant increase in fluorescence that can be quantified.[1][2] This "turn-on" fluorescence signal is directly proportional to the enzymatic activity under appropriate assay conditions.[3]

The excitation and emission spectra of free AFC are key to its utility. The fluorescence excitation maximum is typically around 380-400 nm, with the emission maximum occurring between 480-505 nm.[4][5] This Stokes shift allows for sensitive detection with minimal interference from the excitation light source.

Quantitative Data Presentation

A thorough understanding of the photophysical properties of AFC is crucial for accurate data interpretation and assay design. The following table summarizes key quantitative data for AFC.

| Parameter | Value | Reference(s) |

| Molecular Weight | 229.16 g/mol | [6] |

| Excitation Maximum (Ex) | ~380 nm | [6] |

| Emission Maximum (Em) | ~460 nm | [6] |

| Solubility | Soluble in DMSO to 100 mM | [6] |

| Purity | >99% | [6] |

Signaling Pathways Amenable to AFC-Based Assays

AFC-based assays are widely used to probe the activity of proteases involved in critical signaling pathways. Here, we visualize three such pathways using the DOT language.

Caspase Activation Pathway in Apoptosis

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis, or programmed cell death. Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals and in turn activate executioner caspases (e.g., caspase-3, caspase-7). AFC-based substrates containing caspase-specific recognition sequences (e.g., DEVD for caspase-3/7) are commonly used to measure caspase activity.[3][7][8]

Granzyme B-Mediated Apoptosis

Granzyme B is a serine protease released by cytotoxic T lymphocytes and natural killer cells to induce apoptosis in target cells. It can directly activate caspases or cleave other substrates to initiate the apoptotic cascade.[9][10][11]

Role of Cathepsin B in Cancer Progression

Cathepsin B is a lysosomal cysteine protease that, when dysregulated in cancer, can be secreted and contribute to the degradation of the extracellular matrix, promoting tumor invasion and metastasis.[12][13][14] AFC-based substrates can be used to measure its activity.

References

- 1. takarabio.com [takarabio.com]

- 2. protocols.io [protocols.io]

- 3. media.cellsignal.com [media.cellsignal.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Spectrum [AFC (7-Amino-4-trifluoromethylcoumarin)] | AAT Bioquest [aatbio.com]

- 6. AFC (7-Amino-4-trifluoromethylcoumarin) | Abcam [abcam.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. bdbiosciences.com [bdbiosciences.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Apoptotic pathways are selectively activated by granzyme A and/or granzyme B in CTL-mediated target cell lysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Perforin/granzyme apoptosis pathway | PPTX [slideshare.net]

- 12. Role of Cathepsin B in Cancer Progression: A Potential Target for Coordination Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cathepsin B and its role(s) in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cathepsin B as a target in cancer therapy and imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for 7-Amino-4-(trifluoromethyl)coumarin in Enzyme Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-4-(trifluoromethyl)coumarin (AFC) is a widely utilized fluorogenic leaving group in the design of substrates for a variety of proteolytic enzymes. AFC-based assays offer a sensitive and continuous method for measuring enzyme activity, making them invaluable tools in basic research, drug discovery, and clinical diagnostics. The core principle of these assays lies in the quenching of AFC's fluorescence when it is part of a larger peptide substrate. Upon enzymatic cleavage of the peptide at a specific recognition site, the free AFC is released, resulting in a significant increase in fluorescence intensity that can be monitored in real-time. This document provides detailed application notes and protocols for the use of AFC in enzyme activity assays, with a focus on caspases, cathepsins, thrombin, and chymotrypsin (B1334515).

Principle of AFC-Based Enzyme Activity Assays

AFC is a coumarin (B35378) derivative with a trifluoromethyl group that enhances its photostability and shifts its fluorescence to longer wavelengths compared to its counterpart, 7-amino-4-methylcoumarin (B1665955) (AMC). When conjugated to a peptide via an amide bond, the fluorescence of AFC is largely quenched. Proteolytic cleavage of this amide bond liberates the free AFC molecule, which exhibits strong fluorescence with an excitation maximum around 400 nm and an emission maximum around 505 nm. The rate of increase in fluorescence is directly proportional to the enzyme's activity, allowing for kinetic analysis of the enzyme's function.

General Assay Considerations and Optimization

To ensure accurate and reproducible results, several factors should be considered when designing and performing AFC-based enzyme assays:

-

Substrate Concentration: The substrate concentration should ideally be at or below the Michaelis constant (Km) for kinetic assays to ensure the reaction rate is proportional to the enzyme concentration. For endpoint assays, a higher substrate concentration may be used to ensure the reaction proceeds to completion.

-

Enzyme Concentration: The enzyme concentration should be optimized to ensure a linear reaction rate over the desired time course. Excessive enzyme concentrations can lead to rapid substrate depletion and non-linear kinetics.

-

Buffer Conditions: The pH, ionic strength, and presence of cofactors in the assay buffer should be optimized for the specific enzyme being studied. Many proteases have a specific pH optimum for their activity.

-

Temperature: Enzyme activity is temperature-dependent. Assays should be performed at a constant and controlled temperature, typically 37°C for mammalian enzymes.

-

Controls: Appropriate controls are crucial for data interpretation. These should include:

-

No-enzyme control: To measure the rate of non-enzymatic substrate hydrolysis.

-

No-substrate control: To measure the background fluorescence of the enzyme preparation and buffer.

-

Inhibitor control: To confirm the specificity of the enzymatic activity, a known inhibitor of the target enzyme can be included.

-

-

Instrumentation: A fluorescence microplate reader or spectrofluorometer capable of excitation at ~400 nm and emission detection at ~505 nm is required. For kinetic assays, the instrument should be capable of taking repeated measurements over time.

Data Presentation: Quantitative Kinetic Parameters

The following tables summarize the kinetic constants for various proteases with their respective AFC- and AMC-based fluorogenic substrates. This data is essential for designing experiments and comparing enzyme activities.

Table 1: Kinetic Constants for Caspase Substrates

| Protease | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| Caspase-3 | Ac-DEVD-AFC | 12.3 | 25.1 | 2.04 x 10⁶ |

| Caspase-3 | Ac-DEVD-AMC | 10.1 | 19.8 | 1.96 x 10⁶ |

| Caspase-7 | Ac-DEVD-AMC | 16.8 | 11.2 | 6.67 x 10⁵ |

| Caspase-8 | Ac-IETD-AFC | 1.2 | - | 2.1 x 10⁵ |

| Caspase-9 | Ac-LEHD-AFC | 220 | - | 3.3 x 10³ |

Table 2: Kinetic Constants for Cathepsin Substrates

| Protease | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| Cathepsin B | Z-Arg-Arg-AMC | - | - | - |

| Cathepsin K | (Z-Gly-Pro-Arg)₂-AFC | - | - | 0.426 x 10⁶ |

| Cathepsin L | Z-Phe-Arg-AFC | - | - | - |

Table 3: Kinetic Constants for Thrombin Substrates

| Protease | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) |

| Thrombin | Boc-Val-Pro-Arg-AFC | 21 | 109 |

| Thrombin | TR39-40 | 1.3 | 107 |

Table 4: Kinetic Constants for Chymotrypsin Substrates

| Protease | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| α-Chymotrypsin | N-(methoxycarbonyl)-L-tryptophan p-nitrophenyl ester | - | - | 3.5 x 10⁷ |

| α-Chymotrypsin | N-acetyl-L-tryptophan methyl ester | - | - | 8 x 10⁵ |

| α-Chymotrypsin | N-acetyl-L-tryptophan p-nitroanilide | - | - | 300 |

Experimental Protocols

Protocol 1: Caspase Activity Assay in Cell Lysates

This protocol is a general guideline for measuring the activity of caspase-3, -8, or -9 in cell lysates using their respective AFC-conjugated peptide substrates (Ac-DEVD-AFC, Ac-IETD-AFC, and Ac-LEHD-AFC).

Materials:

-

Cells of interest

-

Inducing agent for apoptosis (e.g., staurosporine, TNF-α)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

-

2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)

-

AFC-conjugated caspase substrate (1 mM stock in DMSO)

-

AFC standard (for generating a standard curve)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Culture and Induction of Apoptosis:

-

Plate cells at an appropriate density and allow them to attach overnight.

-

Treat cells with the desired apoptosis-inducing agent for the appropriate time. Include an untreated control group.

-

-

Preparation of Cell Lysates:

-

Harvest cells by centrifugation (for suspension cells) or by scraping (for adherent cells).

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in 50-100 µL of ice-cold Cell Lysis Buffer per 1-5 x 10⁶ cells.

-

Incubate the cell suspension on ice for 10-15 minutes.

-

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (cell lysate) to a pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

-

Enzyme Assay:

-

Dilute the cell lysates to the same protein concentration (e.g., 1-2 mg/mL) with Cell Lysis Buffer.

-

In a black 96-well plate, add 50 µL of each cell lysate per well. Include wells for no-enzyme controls (50 µL of Cell Lysis Buffer).

-

Prepare a master mix of the reaction buffer and substrate. For each well, you will need 50 µL of 2x Reaction Buffer and 5 µL of the 1 mM AFC substrate stock (final concentration 50 µM).

-

Add 55 µL of the master mix to each well to initiate the reaction.

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

Measure the fluorescence kinetically at an excitation wavelength of 400 nm and an emission wavelength of 505 nm. Record readings every 5-10 minutes for 1-2 hours.

-

-

Data Analysis:

-

Plot the fluorescence intensity (RFU) versus time for each sample.

-

Determine the reaction rate (slope of the linear portion of the curve).

-

Subtract the rate of the no-enzyme control from the rates of the samples.

-

To quantify the amount of AFC released, generate a standard curve using known concentrations of free AFC.

-

Express the caspase activity as pmol of AFC released per minute per mg of protein.

-

Protocol 2: Cathepsin B Activity Assay

This protocol describes a method for measuring the activity of cathepsin B using the fluorogenic substrate Ac-RR-AFC.[1][2]

Materials:

-

Cell or tissue lysate

-

CB Cell Lysis Buffer (e.g., 25 mM HEPES, pH 7.4, 5 mM EDTA, 2 mM DTT)

-

CB Reaction Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 4 mM EDTA, 8 mM DTT)

-

Ac-RR-AFC substrate (10 mM stock in DMSO)

-

CB Inhibitor (optional, for specificity control)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Sample Preparation:

-

Prepare cell or tissue lysates as described in Protocol 1, using the CB Cell Lysis Buffer.

-

Determine the protein concentration of the lysates.

-

-

Enzyme Assay:

-

In a black 96-well plate, add 50 µL of each lysate to the wells.

-

For inhibitor controls, pre-incubate the lysate with a specific cathepsin B inhibitor for 15-30 minutes at 37°C before adding the substrate.

-

Prepare a master mix containing 50 µL of CB Reaction Buffer and 2 µL of 10 mM Ac-RR-AFC substrate per well (final concentration 200 µM).[1]

-

Add 52 µL of the master mix to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[1]

-

Measure the fluorescence at Ex/Em = 400/505 nm.

-

Protocol 3: Thrombin Activity Assay

This protocol provides a method for measuring thrombin activity using a fluorogenic substrate such as Boc-VPR-AFC.[3]

Materials:

-

Purified thrombin or plasma sample

-

Thrombin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.1% PEG 8000)

-

Boc-VPR-AFC substrate (1 mM stock in DMSO)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Sample Preparation:

-

Dilute purified thrombin or plasma samples in Thrombin Assay Buffer.

-

-

Enzyme Assay:

-

In a black 96-well plate, add 50 µL of the diluted enzyme or plasma sample to each well.

-

Prepare a substrate solution by diluting the Boc-VPR-AFC stock in Thrombin Assay Buffer to the desired final concentration (typically in the low µM range).

-

Add 50 µL of the substrate solution to each well to start the reaction.

-

Measure the fluorescence kinetically at Ex/Em = 400/505 nm at 37°C.

-

Protocol 4: Chymotrypsin Activity Assay

This protocol outlines a method for measuring chymotrypsin activity. While specific AFC substrates for chymotrypsin are less common in commercially available kits which often use other coumarin derivatives, the principles remain the same. A substrate like Suc-LLVY-AFC could be used.

Materials:

-

Purified chymotrypsin or biological sample

-

Chymotrypsin Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8, 100 mM CaCl₂)

-

Fluorogenic chymotrypsin substrate (e.g., Suc-LLVY-AFC, 10 mM stock in DMSO)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Sample Preparation:

-

Dilute the chymotrypsin sample in Chymotrypsin Assay Buffer.

-

-

Enzyme Assay:

-

In a black 96-well plate, add 50 µL of the diluted enzyme sample.

-

Prepare a substrate solution by diluting the stock in Chymotrypsin Assay Buffer.

-

Add 50 µL of the substrate solution to each well.

-

Measure the fluorescence kinetically at Ex/Em = 400/505 nm at 25°C or 37°C.

-

Troubleshooting

High Background Fluorescence:

-

Cause: Autofluorescence of test compounds or buffers, spontaneous substrate hydrolysis, or protease contamination.

-

Solution: Screen all components for intrinsic fluorescence. Prepare fresh substrate solutions and store them protected from light. Use high-purity reagents and sterile labware.[4]

Low or No Signal:

-

Cause: Inactive enzyme, suboptimal substrate concentration, or incorrect instrument settings.

-

Solution: Ensure proper enzyme storage and handling. Optimize the substrate concentration (a good starting point is the Km value). Verify the excitation and emission wavelengths on the fluorometer.

Non-linear Reaction Rate:

-

Cause: Substrate depletion due to high enzyme concentration or photobleaching of the fluorophore.

-

Solution: Reduce the enzyme concentration or the incubation time. Minimize the exposure of the plate to the excitation light.

Assay Interference:

-

Cause: Compounds in the sample that absorb light at the excitation or emission wavelengths (inner filter effect) or that are inherently fluorescent.

-

Solution: Run appropriate controls, including a "compound-only" control to check for autofluorescence. If interference is suspected, consider using a different fluorophore with shifted wavelengths or a non-fluorescence-based orthogonal assay.

Mandatory Visualizations

Caption: General experimental workflow for AFC-based enzyme activity assays.

Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. High throughput substrate specificity profiling of serine and cysteine proteases using solution-phase fluorogenic peptide microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Cathepsin B Fluorometric Assay using AFC Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin B is a lysosomal cysteine protease that plays a critical role in intracellular proteolysis.[1] Under physiological conditions, it is primarily involved in protein turnover and degradation within the endo-lysosomal compartment.[2] However, dysregulation of cathepsin B activity and its mislocalization to the cytosol, nucleus, or extracellular space have been implicated in a variety of pathological processes, including cancer invasion and metastasis, apoptosis, and neurodegenerative diseases.[1][2] Consequently, the accurate and sensitive measurement of cathepsin B activity is crucial for both basic research and the development of therapeutic inhibitors.

This document provides detailed application notes and protocols for the fluorometric assay of cathepsin B activity using an amino-4-trifluoromethyl coumarin (B35378) (AFC) conjugated substrate. This assay is a sensitive, continuous, and high-throughput method suitable for measuring cathepsin B activity in cell lysates and purified enzyme preparations, as well as for screening potential inhibitors.[3]

Principle of the Assay

The fluorometric assay for cathepsin B activity is based on the enzymatic cleavage of a specific peptide substrate linked to a fluorescent reporter molecule, AFC. A commonly used substrate is Ac-RR-AFC (Acetyl-Arginyl-Arginine-AFC), which contains a dipeptide sequence preferentially recognized and cleaved by cathepsin B.[4] In its intact form, the substrate is non-fluorescent. Upon cleavage by active cathepsin B at the amide bond between the peptide and the AFC molecule, free AFC is released. The liberated AFC emits a strong fluorescent signal upon excitation, which can be quantified using a fluorometer or a fluorescence microplate reader. The rate of AFC release is directly proportional to the cathepsin B activity in the sample.[5]

Data Presentation

Quantitative Assay Parameters

The following table summarizes key quantitative parameters for the cathepsin B fluorometric assay using AFC-based substrates.

| Parameter | Value | Substrate | Notes |

| Excitation Wavelength (λex) | 400 nm | Ac-RR-AFC | Optimal wavelength for exciting free AFC. |

| Emission Wavelength (λem) | 505 nm | Ac-RR-AFC | Optimal wavelength for detecting AFC emission. |

| Typical Substrate Concentration | 200 µM | Ac-RR-AFC | Final concentration in the reaction mixture.[5] |

| Km for Z-Arg-Arg-AMC | 0.39 mM | Z-Arg-Arg-AMC | Michaelis-Menten constant at pH 6.0 and 40°C. |

| Optimal pH | 6.0 | Z-Arg-Arg-AMC | The assay is typically performed in a slightly acidic buffer to mimic the lysosomal environment. |

| Incubation Temperature | 37°C | Ac-RR-AFC | Standard temperature for enzymatic assays.[5] |

| Incubation Time | 1 - 2 hours | Ac-RR-AFC | For endpoint assays; kinetic assays are monitored continuously.[5] |

Cathepsin B Inhibitors

This table provides examples of inhibitors that can be used as negative controls or for inhibitor screening studies.

| Inhibitor | Type | Typical Concentration | Notes |

| CA-074 | Specific, irreversible | 10 µM | A widely used specific inhibitor of cathepsin B.[2] |

| F-F-FMK | Cysteine protease inhibitor | 1 mM stock | A general cysteine protease inhibitor often included in inhibitor screening kits.[3] |

| E-64d | Irreversible cysteine protease inhibitor | 20 µM | A broad-spectrum cysteine protease inhibitor.[6] |

Experimental Protocols

Protocol 1: Measurement of Cathepsin B Activity in Cell Lysates

This protocol describes the measurement of cathepsin B activity in cultured cells.

Materials:

-

Cells of interest (1-5 x 10⁶ cells per assay)

-

Phosphate-Buffered Saline (PBS), cold

-

CB Cell Lysis Buffer (chilled)

-

CB Reaction Buffer

-

CB Substrate (e.g., Ac-RR-AFC, 10 mM stock)

-

CB Inhibitor (optional, for negative control)

-

96-well black, flat-bottom microplate

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Sample Preparation:

-

Harvest 1-5 x 10⁶ cells and centrifuge to obtain a cell pellet.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 50 µL of chilled CB Cell Lysis Buffer.

-

Incubate the lysate on ice for 10 minutes.

-

Centrifuge at top speed in a microcentrifuge for 5 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new, pre-chilled tube. The lysate can be used immediately or stored at -80°C. Determine the protein concentration of the lysate if desired.

-

-

Assay Reaction:

-

Add 50 µL of cell lysate to each well of a 96-well plate. If using a specific amount of protein, dilute the lysate to 50-200 µg in a final volume of 50 µL with CB Cell Lysis Buffer.

-

Prepare a background control well containing 50 µL of CB Cell Lysis Buffer.

-

Add 50 µL of CB Reaction Buffer to each well.

-

For a negative control, add a specific cathepsin B inhibitor to a separate sample well before adding the substrate.

-

Add 2 µL of the 10 mM CB Substrate (e.g., Ac-RR-AFC) to each well to achieve a final concentration of 200 µM.

-

Mix the contents of the wells thoroughly.

-

-

Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

The fold-increase in cathepsin B activity can be determined by comparing the relative fluorescence units (RFU) of the sample with the uninduced control or the negative control.[5]

-

Protocol 2: Screening of Cathepsin B Inhibitors

This protocol is designed for high-throughput screening of potential cathepsin B inhibitors.

Materials:

-

Purified human Cathepsin B enzyme

-

CTSB Reaction Buffer

-

CTSB Substrate (e.g., Ac-RR-AFC, 10 mM stock)

-

Test inhibitors (dissolved in an appropriate solvent)

-

Known CTSB Inhibitor (for positive control)

-

96-well black, flat-bottom microplate

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Enzyme Preparation:

-

Prepare a working solution of Cathepsin B enzyme in CTSB Reaction Buffer. The optimal concentration should be determined empirically.

-

-

Inhibitor and Control Preparation:

-

Prepare serial dilutions of the test inhibitors. It is recommended to prepare a 10X stock of the desired final test concentration in CTSB Reaction Buffer.

-

Prepare an Enzyme Control (EC) by adding the solvent used for the test inhibitors to the enzyme solution.

-

Prepare an Inhibitor Control (IC) by adding a known CTSB inhibitor to the enzyme solution.

-

-

Assay Reaction:

-

Add 50 µL of the Cathepsin B enzyme solution to each well.

-

Add 10 µL of the diluted test inhibitors, solvent (for EC), or known inhibitor (for IC) to the respective wells.

-

Incubate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.[3]

-

-

Substrate Addition and Measurement:

-

Prepare a substrate solution by diluting the CTSB Substrate stock in CTSB Reaction Buffer.

-

Add 40 µL of the substrate solution to each well.

-

Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C, with readings taken every 1-2 minutes (Ex/Em = 400/505 nm).[7]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

The percent inhibition can be calculated using the following formula: % Inhibition = [(Slope of EC - Slope of Sample) / Slope of EC] x 100

-

Visualizations

Experimental Workflow

Caption: Workflow for measuring Cathepsin B activity in cell lysates.

Cathepsin B in Apoptosis Signaling

Caption: Cathepsin B's role in initiating the intrinsic apoptosis pathway.

References

Application Notes and Protocols for High-Throughput Screening with 7-Amino-4-(trifluoromethyl)coumarin

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify potential therapeutic agents.[1] Fluorescence-based assays are particularly well-suited for HTS due to their high sensitivity, wide dynamic range, and amenability to automation.[2] Among the various fluorescent probes available, those based on the 7-Amino-4-(trifluoromethyl)coumarin (AFC) scaffold have emerged as versatile and reliable tools for monitoring the activity of a wide range of enzymes, particularly proteases.[3]

The fundamental principle of AFC-based assays lies in the enzymatic cleavage of a specific peptide sequence conjugated to the AFC fluorophore. In its conjugated form, the fluorescence of AFC is quenched. Upon enzymatic cleavage of the amide bond, the free AFC is released, resulting in a significant increase in fluorescence intensity that can be quantified.[3][4] This signal is directly proportional to the enzyme's activity, providing a robust method for screening enzyme inhibitors. AFC is favored over other coumarin (B35378) derivatives like 7-amino-4-methylcoumarin (B1665955) (AMC) in some applications due to its spectral properties, which can help to reduce interference from library compound autofluorescence. The excitation and emission wavelengths for AFC are approximately 400 nm and 505 nm, respectively.[3][5]

These application notes provide a comprehensive guide to utilizing AFC-based assays in an HTS setting, with a particular focus on the identification of caspase-3 inhibitors, which are key targets in apoptosis research.

Key Applications

-

Enzyme Inhibitor Screening: The primary application of AFC-based assays is the high-throughput screening of small molecule libraries to identify inhibitors of specific enzymes, most notably proteases such as caspases.[6]

-

Enzyme Kinetics: These assays are valuable for determining key enzyme kinetic parameters, including the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[7] Such data is crucial for understanding the enzyme's mechanism of action and for characterizing the mode of inhibition of identified hits.

-

Apoptosis Research: AFC-based substrates for caspases, such as Ac-DEVD-AFC for caspase-3, are widely used to measure caspase activity in cell lysates as a marker for apoptosis.[2][4]

Data Presentation: Quantitative Analysis of a Caspase-3 HTS Assay

The following tables summarize typical quantitative data generated during the setup and execution of a caspase-3 inhibitor screening campaign using the Ac-DEVD-AFC substrate.

Table 1: Key Reagents and Assay Parameters

| Parameter | Value | Reference |

| Enzyme | Recombinant Human Caspase-3 | [2] |

| Substrate | Ac-DEVD-AFC | [3][8] |

| Substrate Km | 9.7 µM | [3][8] |

| Excitation Wavelength | 400 nm | [3][9] |

| Emission Wavelength | 505 nm | [3][9] |

| Assay Buffer | 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2 | [2] |

| Final Substrate Concentration | 50 µM | [4][8] |

| Final Enzyme Concentration | 50 ng per well | [2] |

| Incubation Time | 60 minutes | [2] |

| Incubation Temperature | 37°C | [2] |

Table 2: HTS Assay Performance Metrics

| Metric | Value | Description |

| Z'-factor | > 0.5 | A statistical measure of assay quality. A value > 0.5 indicates a robust and reliable assay suitable for HTS. |

| Signal-to-Background Ratio (S/B) | > 10 | The ratio of the signal from the uninhibited enzyme (positive control) to the signal from the no-enzyme control (negative control). |

| Hit Cutoff | > 3σ from mean of negative controls | Compounds that inhibit the enzyme activity by more than three standard deviations from the mean of the negative controls are considered primary hits. |

Table 3: Representative Data for Known Caspase-3 Inhibitors

| Inhibitor | IC50 (nM) | Ki (nM) | Mode of Inhibition |

| Ac-DEVD-CHO | 10 - 20 | 0.2 - 0.5 | Reversible, Competitive |

| Z-VAD-FMK | 5 - 15 | N/A | Irreversible, Covalent |

| Thiophenol Derivative A | 5,000 | 2,500 | Allosteric |

| Thiophenol Derivative B | 8,200 | 4,100 | Allosteric |

Note: IC50 and Ki values can vary depending on experimental conditions such as substrate and enzyme concentrations.[6]

Signaling Pathway and Experimental Workflow Visualization

Caspase Activation Signaling Pathway

The diagram below illustrates the extrinsic and intrinsic pathways of apoptosis, both of which converge on the activation of executioner caspases like caspase-3.[10][11][12] Caspase-3 activation is a key event in programmed cell death, making it an important therapeutic target.[5]

References

- 1. Analysis of High Throughput Screening Assays using Cluster Enrichment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bdbiosciences.com [bdbiosciences.com]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]

- 8. biopioneer.com.tw [biopioneer.com.tw]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Custom AFC-Peptide Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorogenic peptide substrates are indispensable tools in biochemical research and drug discovery, particularly for the sensitive and continuous measurement of protease activity.[1] Substrates utilizing 7-amino-4-trifluoromethylcoumarin (AFC) are a popular choice due to the distinct fluorescent properties of the free AFC fluorophore. These substrates consist of a peptide sequence specifically recognized by a target protease, covalently linked to the AFC molecule. In its peptide-bound form, the fluorescence of AFC is quenched. Upon enzymatic cleavage of the peptide bond, AFC is released, resulting in a significant increase in fluorescence that can be monitored in real-time.[1][2][3] This direct relationship between fluorescence and enzyme activity allows for precise kinetic analysis and high-throughput screening of enzyme inhibitors.

This document provides a detailed guide to the synthesis, purification, and characterization of custom AFC-peptide substrates, primarily based on Fmoc solid-phase peptide synthesis (SPPS), the most common and versatile method for this application.[4][5][6]

Key Principles and Workflow

The synthesis of an AFC-peptide substrate is a multi-step process that begins with the assembly of a specific peptide sequence on a solid resin support. The AFC fluorophore is then coupled to the N-terminus of the peptide. Finally, the complete substrate is cleaved from the resin, deprotected, purified, and verified.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc Chemistry)

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin, which will yield a C-terminal amide upon cleavage. This is a common feature for many protease substrates.

Materials:

-

Rink Amide Resin (100-200 mesh)

-

Fmoc-protected amino acids

-